molecular formula C8H6ClFO B009777 2-Chloro-6-fluoro-3-methylbenzaldehyde CAS No. 104451-99-2

2-Chloro-6-fluoro-3-methylbenzaldehyde

Cat. No.: B009777
CAS No.: 104451-99-2
M. Wt: 172.58 g/mol
InChI Key: CSYKEPRGLYWJCW-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H6ClFO. It is a halogenated benzaldehyde derivative, characterized by the presence of chlorine, fluorine, and a methyl group attached to a benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-fluoro-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride. This reaction typically occurs under controlled conditions to ensure the selective formation of the desired aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-fluoro-3-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-3-methylbenzaldehyde depends on its specific application. In pharmaceutical synthesis, it acts as a key intermediate, participating in various chemical reactions to form active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final product being synthesized .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzaldehyde
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
  • 6-Chloro-2-fluoro-3-methylbenzaldehyde

Uniqueness

2-Chloro-6-fluoro-3-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds .

Properties

IUPAC Name

2-chloro-6-fluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYKEPRGLYWJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352997
Record name 2-Chloro-6-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104451-99-2
Record name 2-Chloro-6-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluoro-3-methylbenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1.3M s-butyl lithium in cyclohexane (75 mL, 98 mmol) is added to a dry-ice/acetone cooled solution of TMEDA (9.67 g, 83 mmol) in THF (90 mL), maintaining the internal reaction temperature <-70° C. The reaction mixture is cooled and maintained at ≤-80° C. with an ether/liquid nitrogen bath while a solution of 2-chloro-4-fluorotoluene (10 g, 69 mmol) in THF (10 mL) is added dropwise. The resulting reaction mixture is stirred with dry-ice/acetone cooling for 1h, then is cannulated into an ether/liquid nitrogen cooled and mechanically stirred solution of DMF (25.1 g, 345 mmol) in THF (50 mL). The resulting mixture is warmed to -30° C. and partitioned between dilute aqueous HCl and ether. The organic solution is washed with aqueous NaHCO3, dried (MgSO4), and concentrated and triturated with hexanes to afford 2-fluoro-5-methyl-6-chlorobenzaldehyde as a crystalline solid.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Three
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9.67 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
25.1 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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